N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline
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Overview
Description
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a phenyl group attached to a nitrogen atom, which is further connected to a trichlorobut-3-en-1-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with trichlorobut-3-en-1-yn-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-(3-chloroprop-2-en-1-yn-1-yl)aniline
- N-Phenyl-N-(3,4-dichlorobut-3-en-1-yn-1-yl)aniline
- N-Phenyl-N-(3,4,4-trifluorobut-3-en-1-yn-1-yl)aniline
Uniqueness
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is unique due to the presence of three chlorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct electronic and steric properties make it a valuable subject for various chemical and biological studies .
Properties
CAS No. |
82505-77-9 |
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Molecular Formula |
C16H10Cl3N |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
N-phenyl-N-(3,4,4-trichlorobut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C16H10Cl3N/c17-15(16(18)19)11-12-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H |
InChI Key |
LFSLDQKQXTYMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C#CC(=C(Cl)Cl)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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